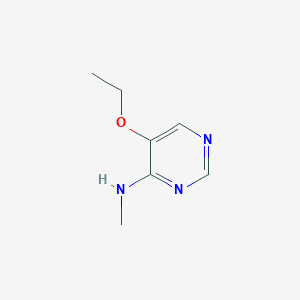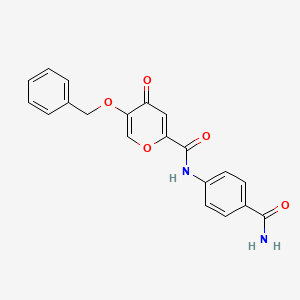
2,5-Difluoro-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 5th positions, and a methoxy group is substituted at the 3rd position on the benzene ring
Preparation Methods
The synthesis of 2,5-Difluoro-3-methoxybenzoic acid can be achieved through several routes. One common method involves the fluorination of 3-methoxybenzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 3-methoxybenzoic acid in an appropriate solvent, such as acetonitrile, at room temperature. The reaction mixture is then stirred for several hours, followed by purification to isolate the desired product.
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ similar reaction conditions but are optimized for large-scale production.
Chemical Reactions Analysis
2,5-Difluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can replace the fluorine atoms with groups such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxylic acid or reduced to a methyl group, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Difluoro-3-methoxybenzoic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the development of drugs with specific biological activities.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Chemical Biology: Researchers use this compound to study the effects of fluorine substitution on the biological activity of aromatic compounds. It serves as a model compound for understanding the role of fluorine in drug design and development.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-methoxybenzoic acid depends on its specific application. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects. The methoxy group can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Comparison with Similar Compounds
2,5-Difluoro-3-methoxybenzoic acid can be compared with other fluorinated benzoic acids, such as 2,4-difluoro-3-methoxybenzoic acid and 2,4,5-trifluoro-3-methoxybenzoic acid. These compounds share similar structural features but differ in the number and position of fluorine atoms. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it valuable for specific applications.
Similar Compounds
- 2,4-Difluoro-3-methoxybenzoic acid
- 2,4,5-Trifluoro-3-methoxybenzoic acid
- 3,5-Difluoro-4-methoxybenzoic acid
Each of these compounds has its own set of properties and applications, highlighting the importance of fluorine substitution in modifying the behavior of aromatic compounds.
Properties
Molecular Formula |
C8H6F2O3 |
|---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
2,5-difluoro-3-methoxybenzoic acid |
InChI |
InChI=1S/C8H6F2O3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
IAAIMQAKEOFBPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1F)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


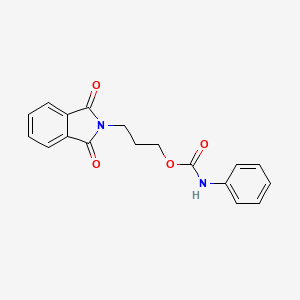
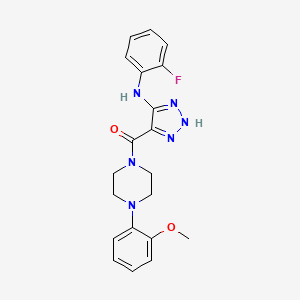
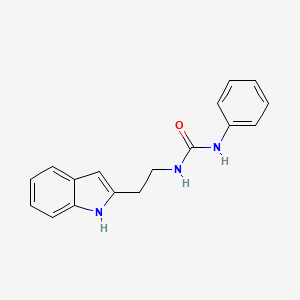
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B14874720.png)
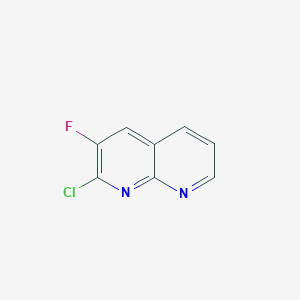

![ethyl (2E)-2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-3-hydroxybut-2-enoate](/img/structure/B14874748.png)
![2-(4-chlorophenoxy)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14874755.png)
![2-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14874756.png)
![2,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14874762.png)
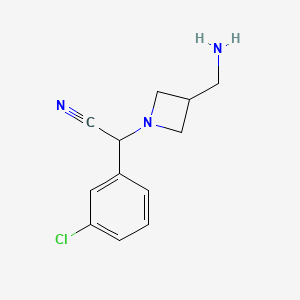
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B14874767.png)
